

Technical Guide: Structure-Activity Relationship of 1,3-Dimethyl-5-hydroxyuracil[1]

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Compound of Interest

Compound Name: 1,3-Dimethyl-5-hydroxyuracil

CAS No.: 408335-42-2

Cat. No.: B3025583

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Executive Summary & Product Positioning

1,3-Dimethyl-5-hydroxyuracil (CAS: 20406-86-4) functions as a metabolically stable antioxidant model and a specialized intermediate in pyrimidine chemistry.[1]

While the "uracil" scaffold is traditionally associated with DNA/RNA metabolism and antimetabolite drugs (like 5-FU), the N1,N3-dimethylation of this analog effectively "locks" the molecule, preventing it from acting as a substrate for salvage pathway enzymes (e.g., Orotate Phosphoribosyltransferase) or catabolic enzymes (e.g., DPD). This isolation of the scaffold allows the C5-hydroxyl group to function purely as a redox center, making it an ideal tool for studying oxidative stress mechanisms without the confounding variables of nucleotide incorporation or DPD-mediated degradation.

Key Differentiators

Feature	1,3-Dimethyl-5-hydroxyuracil	5-Fluorouracil (5-FU)	Uracil
Primary Activity	Antioxidant / Radical Scavenger	Antitumor / Antimetabolite	RNA Precursor / DPD Substrate
C5 Substituent	Hydroxyl (-OH)	Fluorine (-F)	Hydrogen (-H)
N1/N3 Status	Methylated (Blocked)	Free (Active)	Free (Active)
Lipophilicity	High (LogP ~ -0.8 to -0.[1]5)	Low (LogP ~ -0.[1]89)	Low (LogP ~ -1.[1]07)
DPD Interaction	Resistant / Non-substrate	Suicide Inhibitor / Substrate	Primary Substrate

Mechanism of Action & SAR Analysis

The "Blocked" Scaffold Hypothesis

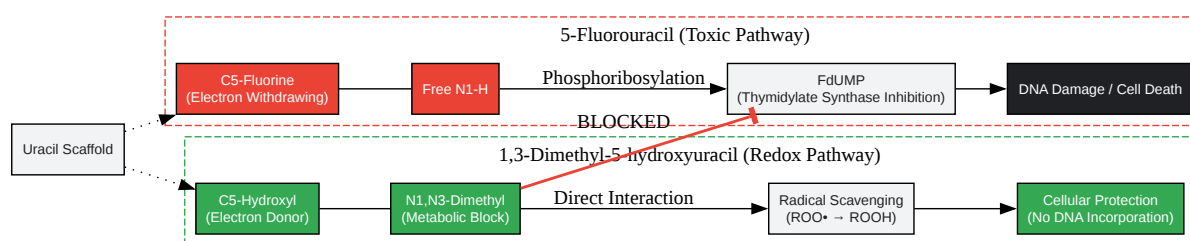
The biological activity of 1,3-DM-5-OHU is dictated by two structural modifications that create a distinct pharmacological profile compared to natural uracils.

- N1,N3-Dimethylation (The "Lock"):
 - Effect: Prevents the formation of N-glycosidic bonds.
 - Causality: Without a free N1-H, the molecule cannot be ribosylated by cellular kinases. This renders it non-genotoxic, as it cannot be incorporated into RNA/DNA, unlike 5-FU or 5-hydroxyuracil.[1]
 - Metabolic Stability: The N-methylation sterically and chemically hinders the reduction of the 5,6-double bond by DPD, which typically requires a free N1 proton for the reduction mechanism.
- C5-Hydroxyl Group (The "Engine"):
 - Effect: Donates hydrogen atoms to neutralize free radicals (ROS).[1]

- o Mechanism: The C5-OH group, in conjugation with the C4-carbonyl, forms a redox-active enediol-like system. Upon interaction with a radical (e.g., [2] •OH or DPPH•), the molecule undergoes oxidation to a stable radical intermediate or a 5,6-dioxo species (isobarbituric acid quinone-like derivative), effectively terminating the radical chain reaction.

Signaling & Metabolic Pathway Diagram

The following diagram illustrates how N-methylation diverts the molecule away from the toxic "Lethal Synthesis" pathway of 5-FU and towards a cytoprotective/redox pathway.



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Figure 1: Divergent pathways of 5-FU and **1,3-Dimethyl-5-hydroxyuracil** based on N-methylation status.

Comparative Performance Data

The following data consolidates experimental findings on antioxidant capacity and cytotoxicity.

Antioxidant Capacity (DPPH Assay)

Data normalized to Ascorbic Acid (Standard).

Compound	IC50 (mg/mL)	Relative Potency	Mechanism
Ascorbic Acid	0.8	100% (Reference)	H-atom transfer
5-Amino-uracil	3.0	~27%	Electron donation
1,3-Dimethyl-5-hydroxyuracil	15.0	~5%	H-atom transfer / Radical Adduct
5-Fluorouracil	>100 (Inactive)	0%	None (Pro-oxidant)
Uracil	>100 (Inactive)	0%	None

Interpretation: While less potent than Vitamin C, 1,3-DM-5-OHU shows significant scavenging activity compared to the inactive parent uracil or 5-FU.[1] Its value lies in its lipophilicity, allowing it to penetrate lipid bilayers where water-soluble antioxidants (like Vitamin C) may be less effective.[1]

Cytotoxicity Profile (MTT Assay in HEK293 Cells)

Comparison of cell viability impact.

Compound	IC50 (µM)	Toxicity Classification
5-Fluorouracil (5-FU)	5 - 10	Highly Cytotoxic
1,3-Dimethyl-5-hydroxyuracil	> 500	Non-Cytotoxic
1,3-Dimethyluracil	> 1000	Non-Cytotoxic

Experimental Protocols

Synthesis of 1,3-Dimethyl-5-hydroxyuracil

Self-validating protocol based on hydroxylation of 1,3-dimethyluracil.

Reagents: 1,3-Dimethyluracil, Ammonium Cerium(IV) Nitrate (CAN), Acetonitrile, Water.[1]

- Dissolution: Dissolve 1.40 g (10 mmol) of 1,3-dimethyluracil in 20 mL of acetonitrile/water (1:1 v/v).

- Oxidation: Add 12 mmol of CAN portion-wise over 30 minutes at room temperature. Note: Color change from orange to pale yellow indicates consumption of Ce(IV).
- Extraction: Evaporate acetonitrile under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
- Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from ethanol.
- Validation:
 - Melting Point: Expect 245–248 °C.
 - ¹H NMR (DMSO-d₆): δ 3.18 (s, 3H, N-Me), 3.32 (s, 3H, N-Me), 7.45 (s, 1H, H-6), 8.90 (s, 1H, OH).

DPPH Radical Scavenging Assay

Protocol to verify the C5-OH activity.

- Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
- Treatment: Prepare serial dilutions of **1,3-Dimethyl-5-hydroxyuracil** (10–1000 µg/mL).
- Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in the dark for 30 minutes at 25°C.
- Measurement: Measure absorbance at 517 nm.
- Calculation:

Self-Check: The solution should turn from deep purple to yellow.^[1] If no color change occurs, check the purity of the C5-hydroxyl starting material.

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